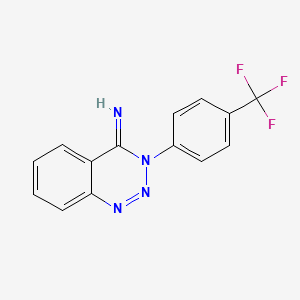

![molecular formula C11H13BO4 B2800743 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid CAS No. 2096335-53-2](/img/structure/B2800743.png)

2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spirocyclic compounds, like the one you mentioned, are a class of organic compounds that feature rings of different sizes sharing one common atom . They are prevalent in many natural products and pharmaceuticals due to their unique chemical properties .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves the formation of a cyclopropane ring . This can be achieved through various methods, such as the reaction of carbenes with alkenes or cycloalkenes .Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by two or more rings sharing a single atom . The specific structure of “2,4-Dihydrospiro[1,5-benzodioxepine-3,1’-cyclopropane]-6-boronic acid” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be quite diverse, depending on the specific compound and the conditions . For example, cyclopropane rings can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure . Specific information on “2,4-Dihydrospiro[1,5-benzodioxepine-3,1’-cyclopropane]-6-boronic acid” would require experimental data.Scientific Research Applications

Application in Agriculture

- Field : Agriculture

- Application Summary : The compound 2,4-dichloroformamide cyclopropane acid (B2), which is structurally similar to the compound you mentioned, has been used as a plant growth regulator . It was used to explore its effects on wheat stalk morphology, chemical composition, anatomical structure, crushing strength, and their relationship with lodging resistance .

- Methods of Application : The study involved spraying 150 μmol·L−1 B2 at the wheat jointing stage .

- Results : The treatment significantly decreased plant height, height of center of gravity, basal internode and cell length, while it increased stem diameter, wall thickness of basal second internode, cortex thickness, vascular bundle transverse section area and cell cross-sectional area . This resulted in higher breaking strength and culm lodging resistance index . The treatment also significantly reduced the content of gibberellin in the second basal internode, and increased the accumulation of lignin and cellulose .

Application in Organic Synthesis

- Field : Organic Synthesis

- Application Summary : A compound known as (2R,4R)-7-bromo-2,4-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine, which shares a similar dihydro-1,5-benzodioxepine core with the compound you mentioned, has been synthesized .

- Methods of Application : The synthesis involved the addition of bromine to a solution of the precursor compound in acetic acid .

- Results : The specific results of this synthesis were not provided in the source .

Application in Chemical Synthesis

- Field : Chemical Synthesis

- Application Summary : A compound known as 6-bromospiro[2,4-dihydro-1,5-benzodioxepine-3,1’-cyclopropane] is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results of this synthesis were not provided in the source .

Application in Crystallography

- Field : Crystallography

- Application Summary : A compound known as 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid, which shares a similar dihydro-1,5-benzodioxepine core with the compound you mentioned, has been studied using X-ray diffraction .

- Methods of Application : The crystal structure was solved by a direct method with Sir975 and refined by full-matrix least squares .

- Results : The structure of the compound consists of a 6 –7 membered benzodioxepin ring and two carboxyl groups . The 7-membered aliphatic ring is in a half-chair like form and the molecule has a 2-fold rotation axis passing through C5, the midpoint of the C3–C3* bond and that of the C1–C1* bond .

Application in Building Block Synthesis

- Field : Building Block Synthesis

- Application Summary : A compound known as 6-bromospiro[2,4-dihydro-1,5-benzodioxepine-3,1’-cyclopropane], which shares a similar structure with the compound you mentioned, is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results of this synthesis were not provided in the source .

Application in Pharmacology

- Field : Pharmacology

- Application Summary : A compound known as 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid, which shares a similar dihydro-1,5-benzodioxepine core with the compound you mentioned, has been studied not only from synthetic and structural viewpoints, but also from a pharmacological one .

- Methods of Application : The specific methods of application are not provided in the source .

- Results : The specific results of this study were not provided in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

spiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane]-6-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c13-12(14)8-2-1-3-9-10(8)16-7-11(4-5-11)6-15-9/h1-3,13-14H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUMJCAZRRESDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)OCC3(CC3)CO2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)

![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2800676.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)